![molecular formula C31H54N4O14 B1379799 MAL-PEG8-t-boc-hydrazide CAS No. 1334169-98-0](/img/structure/B1379799.png)
MAL-PEG8-t-boc-hydrazide
Overview
Description
MAL-PEG8-t-boc-hydrazide is a monodisperse PEG reagent with an azide group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide .
Chemical Reactions Analysis
MAL-PEG8-t-boc-hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Scientific Research Applications
MAL-PEG8-t-boc-hydrazide
is a type of PEG Hydrazide linker . PEG Hydrazide linkers are a class of labeling reagents containing a very reactive Hydrazide group which are reactive towards aldehyde, ketones, and carboxyl moieties .
Here’s a general application of PEG Hydrazide linkers:
- Application Summary : PEG Hydrazide linkers are used in bioconjugation, the process of attaching two or more biomolecules together. They are particularly useful for creating hydrazone bonds with aldehydes created by periodate-oxidation of sugars in biological samples .
- Methods of Application : The hydrazone bond formation occurs between the aldehydes and the PEG linkers at a pH range of 5 to 7 . The PEG space of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
- Results or Outcomes : The hydrazone bonds formed are considerably more stable than a Schiff base formed with a simple amine, which makes them suitable for most protein-labeling applications .
properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N4O14/c1-31(2,3)49-30(40)34-33-27(37)7-10-41-12-14-43-16-18-45-20-22-47-24-25-48-23-21-46-19-17-44-15-13-42-11-8-32-26(36)6-9-35-28(38)4-5-29(35)39/h4-5H,6-25H2,1-3H3,(H,32,36)(H,33,37)(H,34,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQAMDLNTLCVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MAL-PEG8-t-boc-hydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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